Tetrabutylammonium benzoate

Catalog No.
S1516576
CAS No.
18819-89-1
M.F
C23H41NO2
M. Wt
363.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium benzoate

CAS Number

18819-89-1

Product Name

Tetrabutylammonium benzoate

IUPAC Name

tetrabutylazanium;benzoate

Molecular Formula

C23H41NO2

Molecular Weight

363.6 g/mol

InChI

InChI=1S/C16H36N.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1

InChI Key

WGYONVRJGWHMKV-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-]

The exact mass of the compound Tetrabutylammonium benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium benzoate is a quaternary ammonium salt composed of a lipophilic tetrabutylammonium cation and a benzoate anion. This structure enables its primary functions as a phase-transfer catalyst (PTC) for transferring benzoate anions into organic phases and as a specialty supporting electrolyte in non-aqueous electrochemistry. Its physical properties, including a defined melting point of 64-67 °C and solubility in various organic solvents, are critical parameters for its use in organic synthesis, polymer chemistry, and analytical applications.

Substituting Tetrabutylammonium benzoate with other tetrabutylammonium (TBA) salts, such as bromide or chloride, is often unviable as the anion's identity is critical to chemical reactivity and process compatibility. The benzoate anion serves not just as a phase-transferred counter-ion but often as the intended nucleophile or base in reactions like esterifications. Using a halide salt (e.g., TBABr) would introduce a competing halide nucleophile, leading to undesired side products and reduced yield of the target benzoate ester. Furthermore, the choice of anion significantly influences the catalyst's overall performance and interaction with the solvent system, making direct substitution unpredictable without re-optimization. Simple inorganic salts like sodium benzoate are also poor substitutes due to their negligible solubility in the nonpolar organic solvents where these reactions occur, preventing the transfer of the benzoate anion from the aqueous phase.

Defined Solid-State Handling and Processability with a Precise Melting Point

Tetrabutylammonium benzoate is a crystalline solid with a sharp, well-defined melting point of 64-67 °C. This contrasts with other common tetrabutylammonium salts used as supporting electrolytes, such as tetrabutylammonium tetrafluoroborate, which has a significantly higher melting point of 161-163 °C. This lower melting point can be advantageous for specific process conditions, such as ionic liquid applications or reactions requiring a molten catalyst phase at moderate temperatures.

Evidence DimensionMelting Point
Target Compound Data64-67 °C
Comparator Or BaselineTetrabutylammonium tetrafluoroborate: 161-163 °C
Quantified Difference~97 °C lower melting point
ConditionsStandard atmospheric pressure

A well-defined and lower melting point allows for precise temperature control in processes where the catalyst's physical state is critical, enabling applications not suitable for higher-melting-point salts.

High Solubility in Acetonitrile for Homogeneous Electrochemical Systems

For applications requiring a highly soluble supporting electrolyte, Tetrabutylammonium benzoate demonstrates excellent solubility in acetonitrile at a concentration of 0.1 g/mL, forming a clear, colorless solution. This high solubility ensures a homogeneous medium for electrochemical analysis, preventing issues related to precipitation or insufficient conductivity. This is a key handling and performance parameter for reproducible electrochemical measurements.

Evidence DimensionSolubility in Acetonitrile
Target Compound Data0.1 g/mL (100 g/L)
Comparator Or BaselineBaseline for effective supporting electrolyte performance
Quantified DifferenceN/A (Establishes a quantitative benchmark for usability)
ConditionsRoom temperature, clear and colorless solution

High, documented solubility in a common electrochemical solvent like acetonitrile guarantees suitability for creating stock solutions and ensures the electrolyte will not be the limiting factor for conductivity or concentration in an experiment.

Enabling Functionality as a Reagent in Catalytic Electrochemical Cycles

Tetrabutylammonium benzoate is specified as an analytical reagent for the electrochemical generation of hydrogen from acetic acid when using a molecular molybdenum-oxo catalyst. In this context, the benzoate anion is not merely an inert charge carrier; it can function as a proton acceptor or shuttle. This contrasts with common, non-coordinating electrolyte anions like tetrafluoroborate (BF4-) or hexafluorophosphate (PF6-), which are chosen for their electrochemical inertness. The use of the benzoate salt provides specific chemical functionality that is integral to the catalytic cycle.

Evidence DimensionAnion Functionality in Electrochemistry
Target Compound DataActive participant (e.g., proton acceptor) in specific catalytic cycles.
Comparator Or BaselineTetrabutylammonium tetrafluoroborate (TBATFB): Generally used as a non-coordinating, electrochemically inert anion.
Quantified DifferenceQualitative difference in chemical reactivity and application scope.
ConditionsElectrochemical generation of hydrogen from acetic acid with a molybdenum-oxo catalyst.

This compound is the correct choice over inert salts when the electrochemical system requires an anion that can actively participate in the reaction mechanism, such as accepting protons.

Phase-Transfer Catalyst for Anhydrous-Sensitive Esterification Reactions

For the synthesis of benzoate esters from alkyl halides, particularly when using moisture-sensitive substrates or reagents. The high solubility of Tetrabutylammonium benzoate in common organic solvents allows it to efficiently transport the benzoate nucleophile into the organic phase, driving the reaction without the need for strictly anhydrous conditions often required by other methods.

Functional Supporting Electrolyte in Protic Non-Aqueous Electrochemistry

Selected for electrochemical studies in organic solvents containing protic species like acetic acid. Its role extends beyond providing conductivity; the benzoate anion can act as a base, enabling specific electrocatalytic cycles, such as hydrogen generation, that are inaccessible with electrolytes containing inert, non-basic anions like tetrafluoroborate.

Low-Temperature Molten Media and Process Aid in Polymer Chemistry

Utilized in applications requiring a molten salt phase at moderate temperatures (above 67 °C). Its defined, relatively low melting point allows it to act as a processable ionic liquid or a miscible additive in polymer melts, where it can serve as a surfactant or modifier without requiring the high processing temperatures associated with other salts.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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